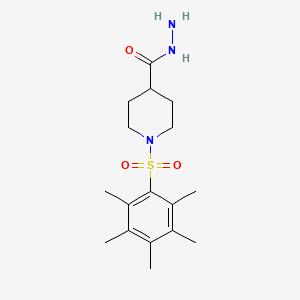

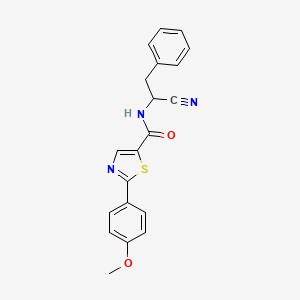

![molecular formula C19H22N2O4S2 B2675259 2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923459-63-6](/img/structure/B2675259.png)

2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene, the base structure of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The chemical compound 2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is involved in various synthetic and biological evaluation processes. For instance, it is utilized in the synthesis of benzo[b]thiophene derivatives, showing potent anti-inflammatory activity. These derivatives have been prepared through different synthetic routes involving reactions with various amines, highlighting the compound's role in developing potential anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial and Antimalarial Activities

Further research into benzo[b]thiophene derivatives, including the focal compound, has demonstrated significant antimicrobial and potential antimalarial activities. These activities are crucial for developing new therapeutic agents against various bacterial infections and malaria, a major global health challenge (Talupur, Satheesh, & Chandrasekhar, 2021). Another study explored the reactivity of related sulfonamide derivatives, revealing their promising antimalarial properties and potential as COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Chemical Synthesis and Characterization

The compound also plays a significant role in the synthesis of novel heterocyclic compounds, demonstrating the versatility of benzo[b]thiophene derivatives in chemical synthesis. These processes involve complex reactions to yield various structurally diverse molecules, underscoring the importance of such compounds in advancing organic chemistry and drug discovery efforts (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Exploration of Anti-inflammatory and Analgesic Properties

Research has also delved into the exploration of the anti-inflammatory and analgesic properties of synthesized compounds derived from benzo[b]thiophene derivatives. These studies are fundamental in identifying new therapeutic agents that can effectively manage pain and inflammation, contributing to the broader field of medicinal chemistry and pharmacology (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Inhibitory Effects on Cell Adhesion

Another significant application of benzo[b]thiophene derivatives is their inhibitory effects on cell adhesion molecules, such as E-selectin, ICAM-1, and VCAM-1. These properties have therapeutic implications in treating inflammatory conditions and diseases characterized by abnormal cell adhesion, illustrating the compound's potential in developing anti-inflammatory drugs (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Mecanismo De Acción

Thiophene-based analogs are known to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-benzylsulfonylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-12-7-8-14-15(9-12)26-19(17(14)18(20)23)21-16(22)11-27(24,25)10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKLDISQVNHBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

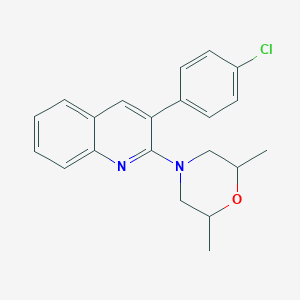

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2675178.png)

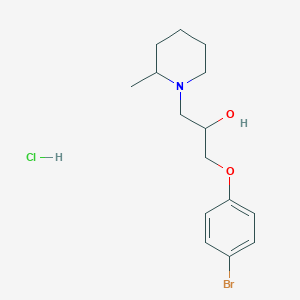

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2675179.png)

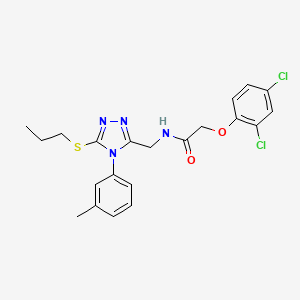

![5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2675189.png)

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675190.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2675191.png)